molecular formula C21H14O B1589405 2,2'-Dinaphthyl ketone CAS No. 613-56-9

2,2'-Dinaphthyl ketone

Cat. No. B1589405
CAS RN: 613-56-9
M. Wt: 282.3 g/mol
InChI Key: VLEZVYXNVAHDOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-Dinaphthyl ketone is a chemical compound with the molecular formula C21H14O . It has a molecular weight of 282.34 . The IUPAC name for this compound is di(2-naphthyl)methanone .


Synthesis Analysis

The synthesis of 2,2’-Dinaphthyl ketone involves several steps . Ketone 19, which is 2,2’-Dinaphthyl ketone, has been prepared by a Grignard reaction of 2-naphthylmagnesium bromide with 2-naphthoyl chloride .


Molecular Structure Analysis

The molecular structure of 2,2’-Dinaphthyl ketone consists of two naphthyl groups attached to a carbonyl group .


Physical And Chemical Properties Analysis

2,2’-Dinaphthyl ketone is a solid at room temperature . It has a density of 1.2±0.1 g/cm3 . The boiling point is 485.7±14.0 °C at 760 mmHg . The compound has a molar refractivity of 91.7±0.3 cm3 .

Scientific Research Applications

Photochemistry and Photophysics

  • Laser Flash Photolysis : 2,2'-Dinaphthyl ketone's photochemistry is primarily influenced by its triplet state, which exhibits a π,π* character. This feature is crucial in understanding its photophysics and photochemistry, including the high efficiency of singlet oxygen generation and its reactions in different solvents (Jovanovic et al., 1997).

Conformational Analysis

  • Conformational Spaces : A study on the conformational spaces of dinaphthyl ketones, including 2,2'-Dinaphthyl ketone, revealed various conformations and their stabilities. These findings are significant for understanding the structural aspects and chemical reactivity of these compounds (Assadi et al., 2012).

Synthetic Chemistry Applications

  • Synthesis of Bicyclic Ketones : 2,2'-Dinaphthyl ketone is involved in the synthesis of bicyclic ketones through diaromatic dianionic oxy‐Cope rearrangement, indicating its utility in complex organic syntheses (Rasheeth & Huq, 2007).
  • Phenalenone Skeleton Formation : An unusual rearrangement reaction of dinaphthyl ketones leads to the formation of phenalenone skeletons, showcasing the potential of 2,2'-Dinaphthyl ketone in novel synthetic pathways (Sasaki et al., 2017).
  • Total Syntheses of Complex Molecules : Utilizing the rearrangement of dinaphthyl ketones, the total syntheses of various complex molecules like FR-901235 and auxarthrones were achieved, demonstrating its role in advanced organic synthesis (Kiyotaki et al., 2020).

Catalysis and Reaction Studies

  • Reactions in Liquefaction : 2,2'-Dinaphthyl ketone undergoes various reactions under liquefaction conditions, providing insights into its behavior in complex chemical environments (Artok et al., 1996).
  • Catalysis in Suzuki-Miyaura Coupling : Research on palladium nanoparticles prepared using silyl ketones, including 2,2'-Dinaphthyl ketone derivatives, showed their application as recyclable catalysts in Suzuki-Miyaura coupling reactions. This demonstrates the compound's potential in facilitating important chemical transformations (Mäsing et al., 2018).

Miscellaneous Applications

  • Condensation Reactions : The compound is involved in condensation reactions with thiophene, leading to products with up to five thiophene units. This highlights its reactivity in creating complex organic structures (Morrison & Musgrave, 2002).
  • Ketonization of Carboxylic Acids : Ketonization, a reaction converting carboxylic acids to ketones, is gaining interest for biomass conversion. 2,2'-Dinaphthyl ketone could play a role in understanding and optimizing this process (Pham et al., 2013).

Safety And Hazards

The safety information for 2,2’-Dinaphthyl ketone includes several hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

dinaphthalen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O/c22-21(19-11-9-15-5-1-3-7-17(15)13-19)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEZVYXNVAHDOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449357
Record name beta-naphthyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Dinaphthyl ketone

CAS RN

613-56-9
Record name beta-naphthyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.75 g of sodium azide was added to a mixture comprising 1.59 g of α-bromoisopropyl 2-naphthyl ketone and 40 ml of dimethyl sulfoxide, and the mixture was reacted at 50° C. for 1.5 hours. The reaction mixture was put into water and extracted with ethyl acetate, followed by washing with water. The organic layer was dried over anhydrous magnesium sulfate and then concentrated under reduced pressure. The residue was purified by silica gel column chromatography (developing solvent: ethyl acetate/n-hexane=1/9) to obtain 1.19 g of oily α-azideisopropyl 2-naphthyl ketone.
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-Dinaphthyl ketone
Reactant of Route 2
Reactant of Route 2
2,2'-Dinaphthyl ketone
Reactant of Route 3
Reactant of Route 3
2,2'-Dinaphthyl ketone
Reactant of Route 4
Reactant of Route 4
2,2'-Dinaphthyl ketone
Reactant of Route 5
Reactant of Route 5
2,2'-Dinaphthyl ketone
Reactant of Route 6
Reactant of Route 6
2,2'-Dinaphthyl ketone

Citations

For This Compound
16
Citations
N Assadi, S Pogodin, S Cohen, I Agranat - Structural Chemistry, 2012 - Springer
1′-Dinaphthyl ketone (15), 1,2′-dinaphthyl ketone (18), 2,2′-dinaphthyl ketone (19), 1,1′-dinaphthyl thioketone (16), 1,2′-dinaphthyl thioketone (20), 2,2′-dinaphthyl thioketone (…
Number of citations: 12 link.springer.com
SV Jovanovic, DG Morris, CN Pliva… - Journal of photochemistry …, 1997 - Elsevier
The photophysics and photochemistry of 1,1′-, 1,2′-, and 2,2′-dinaphthyl ketones and a related 2,3,5,6-dibenzofluorenone were studied by laser flash photolysis techniques in …
Number of citations: 59 www.sciencedirect.com
JW Cook - Journal of the Chemical Society (Resumed), 1932 - pubs.rsc.org
… In an analogous manner, 2-carboxy- 1 : 2’-dinaphthyl ketone (XIV) must be regarded as undergoing migration of a 2-naphthyl radical to give 1-carboxy-2 : 2’-dinaphthyl ketone (XII), the …
Number of citations: 28 pubs.rsc.org
F Katzsch, T Gruber, E Weber - Acta Crystallographica Section C …, 2016 - scripts.iucr.org
The syntheses of three bis(benzo[b]thiophen-2-yl)methane derivatives, namely bis(benzo[b]thiophen-2-yl)methanone, C17H10OS2, (I), 1,1-bis(benzo[b]thiophen-2-yl)-3-(trimethylsilyl)…
Number of citations: 1 scripts.iucr.org
YJ Shim, K Choi - Organic Letters, 2010 - ACS Publications
2,2-Diphenyl-[1,3]dioxolane-4,5-dicarboxylic acid (DPD) and 2,2-dinaphthalen-2-yl-[1,3]dioxolane-4,5-dicarboxylic acid (DND) have been synthesized starting from dimethyl tartrate. …
Number of citations: 16 pubs.acs.org
S Pogodin, N Assadi, I Agranat - Structural Chemistry, 2013 - Springer
The AIE luminogen tetrakis(2-naphthalenyl)ethene (2-NA 4 E) was synthesized by Barton’s double extrusion diazo-thione coupling method from 2,2′-dinaphthyl thioketone and 2,2′-(…
Number of citations: 9 link.springer.com
T Mala'bi, S Pogodin, S Cohen, I Agranat - RSC advances, 2013 - pubs.rsc.org
Dibenzofluorenones undergo reversible Friedel–Crafts acyl rearrangements in PPA at elevated temperatures. The Friedel–Crafts acyl rearrangements of 13H-dibenzo[a,i]fluoren-13-…
Number of citations: 14 pubs.rsc.org
Y Ban, L Jin, F Liu, J Zhu, Y Li, H Yang, H Hu - Fuel, 2022 - Elsevier
Calcium has great catalytic potentials to regulate volatiles from low-rank coal pyrolysis to form high-valued products. Due to the complexity of coal structure, it's still no consensus on the …
Number of citations: 9 www.sciencedirect.com
RC Larock, SA Hershberger - The Journal of Organic Chemistry, 1980 - ACS Publications
Vinylmercuric chlorides readily react with rhodium (I) and rhodium (III) catalysts and carbon monoxideto give excellent yields ofdivinyl ketones. The best reaction conditions are 0.5 mol%…
Number of citations: 54 pubs.acs.org
J Zhou, Z Chang, Y Jiang, B He, M Du, P Lu… - Chemical …, 2013 - pubs.rsc.org
Replacement of phenyl ring(s) in tetraphenylethene by naphthalene ring(s) generates a series of new luminogens with aggregation-induced emission (AIE) characteristics, …
Number of citations: 126 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.